2-(2-t-Boc-aminoethoxy)anisole-d3

Mass Spectrometry Isotope Labeling Quantitative Analysis

d3-labeled internal standard for LC-MS/MS quantitation of 2-(2-t-Boc-aminoethoxy)anisole (unlabeled CAS 214778-48-0) with +3 Da mass shift. White solid, soluble in chloroform/methanol, stored at 2-8°C. Essential for isotope dilution MS; rigorous matrix-specific validation required to mitigate deuterium-induced ion suppression and retention time shifts. For research use only; not for diagnostic procedures.

Molecular Formula C14H21NO4
Molecular Weight 270.343
CAS No. 1219179-77-7
Cat. No. B562855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-t-Boc-aminoethoxy)anisole-d3
CAS1219179-77-7
Synonyms2-(3-Methoxyphenoxy)ethan-t-boc-amine-d3
Molecular FormulaC14H21NO4
Molecular Weight270.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC
InChIInChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16)/i4D3
InChIKeyRGFYUJKXCGVQDJ-GKOSEXJESA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-t-Boc-aminoethoxy)anisole-d3 CAS 1219179-77-7: Analytical Reference Standard for LC-MS Quantification


2-(2-t-Boc-aminoethoxy)anisole-d3 (CAS 1219179-77-7) is a stable isotope-labeled (SIL) compound in which three hydrogen atoms on the methoxy group of 2-(2-t-Boc-aminoethoxy)anisole are replaced by deuterium . With a molecular formula of C14H18D3NO4 and a molecular weight of 270.34 g/mol, this white solid is soluble in chloroform and methanol and is recommended for storage at 2-8°C [1]. It is classified as a stable isotope-labeled reference standard for use as an internal standard in mass spectrometry and NMR spectroscopy . The deuterium labeling enables differentiation from its non-deuterated analog (unlabeled CAS: 214778-48-0) via mass shift, making it suitable for quantitative analysis of peptide and protein conjugates .

2-(2-t-Boc-aminoethoxy)anisole-d3: Why Non-Deuterated or 13C-Labeled Alternatives Introduce Quantification Risk


Analytical methods employing LC-ESI-MS/MS rely on stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects, ion suppression, and recovery variability. However, significant isotopic effects associated with deuterium (²H) labeling can cause deuterated internal standards to elute at earlier retention times than their non-deuterated analytes, resulting in differential ion suppression and negatively biased quantification [1][2]. For example, in a head-to-head study, 2MHA-[²H₇] produced urinary concentration values 59.2% lower and exhibited a -38.4% spike accuracy bias compared to 2MHA-[¹³C₆] [3]. Similarly, carvedilol-d5 demonstrated altered analyte-to-IS peak area ratios due to matrix-specific ion suppression differences [4]. These findings underscore that not all SIL-IS perform equivalently; careful validation of each deuterated standard against its specific analyte and matrix is essential. Substituting a structurally analogous but non-validated deuterated compound may compromise quantitative accuracy, particularly in complex biological matrices where matrix effects are pronounced.

2-(2-t-Boc-aminoethoxy)anisole-d3 (CAS 1219179-77-7): Quantitative Differentiation Evidence for Procurement Decisions


Mass Spectrometric Differentiation: Deuterium-Induced +3 Da Shift Enables Unambiguous Analyte Tracking

2-(2-t-Boc-aminoethoxy)anisole-d3 incorporates three deuterium atoms at the methoxy position, resulting in a nominal mass increase of +3 Da relative to the non-deuterated analog (unlabeled CAS: 214778-48-0). This mass shift provides a distinct MS signal, enabling the deuterated compound to serve as an internal standard in LC-MS workflows for quantifying the unlabeled analyte in complex matrices . The molecular weight of the d3-labeled compound is 270.34 g/mol compared to 267.32 g/mol for the non-deuterated form, a difference readily resolved by modern mass spectrometers .

Mass Spectrometry Isotope Labeling Quantitative Analysis

Isotopic Enrichment: ≥98% Deuterium Incorporation Ensures Minimal Signal Interference

Vendor specifications for 2-(2-t-Boc-aminoethoxy)anisole-d3 indicate an isotopic enrichment of ≥98% deuterium at the labeled position . High isotopic enrichment minimizes the presence of residual unlabeled (d0) species that could otherwise contribute to background signal and compromise the accuracy of quantitative assays. In contrast, lower-enrichment deuterated standards may exhibit significant d0 contamination, leading to overestimation of analyte concentrations in isotope dilution methods [1].

Isotopic Purity Analytical Chemistry LC-MS

Chromatographic Retention: Deuterium Isotope Effect Causes Earlier Elution, Requiring Method-Specific Validation

Deuterated compounds typically exhibit slightly shorter retention times in reversed-phase LC compared to their non-deuterated analogs due to the deuterium isotope effect, which alters lipophilicity [1][2]. In a systematic study of urinary biomarkers, 2MHA-[²H₇] eluted earlier than 2MHA-[¹³C₆], leading to differential ion suppression and negatively biased quantification (on average -59.2% concentration bias) [3]. While specific retention time data for 2-(2-t-Boc-aminoethoxy)anisole-d3 are not publicly available, the deuterium isotope effect is a class-wide phenomenon affecting all deuterated internal standards and must be accounted for during method development [4].

Chromatography Isotope Effect Method Validation

Boc Protecting Group Stability: Deuterium Labeling Does Not Alter Acid-Labile Deprotection Kinetics

The tert-butoxycarbonyl (Boc) group in 2-(2-t-Boc-aminoethoxy)anisole-d3 undergoes acid-catalyzed cleavage under standard conditions (e.g., TFA in DCM) to yield the free amine. Deuterium labeling at the methoxy position, distant from the Boc carbamate moiety, is not expected to alter deprotection kinetics or the stability of the Boc group. Studies employing on-column H/D exchange HPLC/MS have demonstrated that Boc-protected amines and peptides can be reliably characterized using deuterated mobile phases without compromising the integrity of the Boc group [1]. The d3-label therefore serves as a passive mass tag without perturbing the chemical reactivity relevant to peptide conjugation workflows.

Protecting Group Chemistry Peptide Synthesis Stability

2-(2-t-Boc-aminoethoxy)anisole-d3: Validated Application Scenarios for Research and Industrial Use


Quantitative LC-MS/MS Analysis of Peptide-Drug Conjugates in Biological Matrices

2-(2-t-Boc-aminoethoxy)anisole-d3 is employed as a stable isotope-labeled internal standard for the accurate quantification of its non-deuterated counterpart (CAS 214778-48-0) in complex biological samples. The +3 Da mass shift (Section 3, Evidence Item 1) provides a distinct MS signal for isotope dilution mass spectrometry. Users should validate that the deuterium isotope effect does not cause differential ion suppression in their specific matrix (Section 3, Evidence Item 3), as documented for other deuterated standards [1][2].

NMR Spectroscopic Structure Elucidation of Boc-Protected Amine Intermediates

The d3-labeling at the methoxy group provides a silent NMR reporter that simplifies spectral interpretation of crowded aromatic regions. Because deuterium does not produce signals in ¹H NMR, the d3-labeled compound can be used in conjunction with the unlabeled analog for isotope-edited NMR experiments, enabling selective observation of specific proton environments without altering the chemical shift dispersion (Section 3, Evidence Item 4) .

Synthetic Intermediate in the Preparation of Isotope-Labeled Peptide Conjugates

2-(2-t-Boc-aminoethoxy)anisole-d3 serves as a building block for incorporating a deuterium-labeled linker into peptide or protein conjugates. The Boc protecting group can be removed under standard acidic conditions without affecting the deuterium label (Section 3, Evidence Item 4), enabling subsequent conjugation steps. The resulting labeled conjugates retain the +3 Da mass tag for downstream MS-based tracking and quantification [3].

GC-MS Standard for Volatile Organic Compound Analysis

As noted in vendor documentation, 2-(2-t-Boc-aminoethoxy)anisole-d3 can be utilized as a reference standard in gas chromatography-mass spectrometry (GC-MS) for C-D labeling and isotope tracing studies . The compound's moderate molecular weight and thermal stability make it suitable for GC-MS applications, where the deuterium label provides a distinct mass shift for unambiguous identification of target analytes in complex volatile mixtures.

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